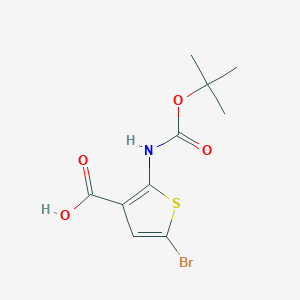

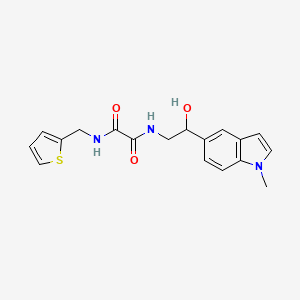

2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

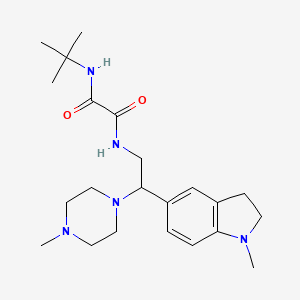

2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a compound that features a benzamide core substituted with ethoxy, furan, and thiophene groups. The presence of these heterocyclic moieties suggests that the compound may exhibit interesting chemical reactivity and physical properties due to the electron-rich nature of furan and thiophene rings.

Synthesis Analysis

The synthesis of compounds related to 2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide can be inferred from the literature. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide involves the coupling of an amine with a carbonyl chloride in propan-2-ol . This method could potentially be adapted for the synthesis of the furan-3-ylmethyl component of the target compound. The synthesis of related furan derivatives, such as 1,2-diphenyl-5-ethoxynaphtho[2,1-b]furan, has been achieved through cyclodehydration reactions using stannous chloride and hydrochloric acid or sulfuric acid in glacial acetic acid . These methods could provide insights into the synthesis of the ethoxy and furan components of the compound .

Molecular Structure Analysis

The molecular structure of 2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide would be characterized by the conjugation between the benzamide core and the heterocyclic furan and thiophene rings. The electron-donating effects of the ethoxy group could further influence the electronic distribution within the molecule, potentially affecting its reactivity.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds similar to the target molecule has been studied. For example, 2-(furan-2-yl)benzo[e][1,3]benzothiazole has been subjected to various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation . Similarly, the kinetics of bromination of 2-methoxycarbonyl derivatives of furan and thiophen have been investigated, showing characteristic features akin to the bromination of benzene derivatives . These studies suggest that the target compound may also undergo electrophilic substitution reactions at the heterocyclic rings, influenced by the substituents' electronic effects.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide are not detailed in the provided papers, the properties of related compounds can offer some predictions. The solubility, melting point, and stability of the compound would likely be affected by the presence of the heterocyclic rings and the ethoxy group. The kinetics of reactions involving similar heterocyclic systems suggest that the compound may exhibit reactivity patterns similar to those of benzene derivatives, with the potential for regioselective electrophilic substitution .

Scientific Research Applications

Anticancer and Antiangiogenic Properties

A study by Romagnoli et al. (2015) on a series of compounds including those with ethoxy carbonyl groups and heterocyclic components like furan and thiophene, demonstrated significant antiproliferative activity against cancer cells. Specifically, compounds with these structures inhibited tubulin polymerization, induced apoptosis, and showed potent vascular disrupting properties in vitro and in vivo. This highlights the potential of such compounds in developing anticancer therapies by targeting the colchicine site on tubulin, a novel approach for antiangiogenic and antitumor activity (Romagnoli et al., 2015).

Electrochemical Properties and Performance Improvement

The work of Abe et al. (2006) explored novel type additives, including benzene derivatives and heterocyclic compounds like furan and thiophene, to enhance cathode cycleability performance in batteries. These additives contribute to the formation of a thin film on the cathode, improving cycleability by protecting against overcharging and enhancing the overall efficiency of the battery system (Abe et al., 2006).

Solar Energy Conversion Efficiency

Kim et al. (2011) synthesized phenothiazine derivatives using various conjugated linkers, including furan and thiophene, to study their effects on the performance of dye-sensitized solar cells. The study found that these derivatives, particularly those with furan linkers, significantly improved solar energy-to-electricity conversion efficiency, demonstrating the potential of such compounds in enhancing the efficiency of photovoltaic devices (Kim et al., 2011).

properties

IUPAC Name |

2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-2-23-18-8-4-3-7-17(18)19(21)20(12-15-9-10-22-14-15)13-16-6-5-11-24-16/h3-11,14H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYJEZNIQXDHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)

![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)